molecular formula C12H14BrNO2 B13286553 (R)-Benzyl (1-bromobut-3-en-2-yl)carbamate

(R)-Benzyl (1-bromobut-3-en-2-yl)carbamate

Cat. No.: B13286553
M. Wt: 284.15 g/mol
InChI Key: OWAMYAOUOXTLCN-LLVKDONJSA-N
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Description

“(R)-Benzyl (1-bromobut-3-en-2-yl)carbamate” is a chiral carbamate derivative characterized by a benzyl carbamate group attached to a brominated butenyl backbone. Carbamates are widely studied for their enzyme-inhibitory properties (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)) and applications in medicinal chemistry . The bromine substituent may act as a leaving group, enabling participation in nucleophilic substitution reactions, while the alkene moiety offers opportunities for further functionalization via addition or cycloaddition reactions.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

benzyl N-[(2R)-1-bromobut-3-en-2-yl]carbamate

InChI

InChI=1S/C12H14BrNO2/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15)/t11-/m1/s1

InChI Key

OWAMYAOUOXTLCN-LLVKDONJSA-N

Isomeric SMILES

C=C[C@H](CBr)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

C=CC(CBr)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1-bromobut-3-en-2-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-bromobut-3-en-2-ol.

    Carbamate Formation: The hydroxyl group of ®-1-bromobut-3-en-2-ol is reacted with benzyl isocyanate to form the carbamate linkage. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

Industrial production methods for ®-Benzyl (1-bromobut-3-en-2-yl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-bromobut-3-en-2-yl)carbamate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.

    Oxidation: The double bond in the butenyl group can be oxidized to form epoxides or diols.

    Reduction: The double bond can also be reduced to form the corresponding saturated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO_4) for dihydroxylation are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, ethers, and amines.

    Oxidation: Products include epoxides and diols.

    Reduction: The major product is the saturated carbamate.

Scientific Research Applications

®-Benzyl (1-bromobut-3-en-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study enzyme-catalyzed reactions involving carbamates.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Benzyl (1-bromobut-3-en-2-yl)carbamate depends on its specific application. In general, carbamates can act as inhibitors of enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue. This inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on substituent variations and their impact on biological activity:

Compound Name Key Substituents Biological Target Activity/Selectivity Key Findings
(R)-Benzyl (1-bromobut-3-en-2-yl)carbamate Bromobut-enyl, (R)-configuration Not yet reported Hypothesized reactivity for synthesis Bromine may enhance electrophilicity; alkene enables conjugation or cycloaddition.
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23) Ethyl, phenylpropan-2-yl BChE High selectivity for BChE over AChE Electron-withdrawing groups (e.g., phenyl) enhance BChE affinity.
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28) 3-Chlorophenyl, methyl BChE IC₅₀ ≈ 0.8 µM (comparable to galanthamine) Chlorine substituent improves binding via hydrophobic interactions.
Isosorbide di-ethyl carbamate Di-ethyl carbamate AChE Potent AChE inhibition (IC₅₀ ~ low µM range) Di-carbamates favor AChE inhibition; mono-carbamates prefer BChE.
Benzyl benzyl carbamate (2) Benzyl PPARα (lipid metabolism) Reduces lipid accumulation in HepG2 cells Activates PPARα, upregulating lipolytic proteins.

Mechanistic Insights

Substituent Effects :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic binding compared to chlorine, as seen in compound 28’s high BChE affinity.
  • Alkene Functionality : The α,β-unsaturated alkene in the target compound could enable Michael addition or Diels-Alder reactions, differentiating it from saturated analogs like compound 23.
  • Stereochemistry : The (R)-configuration may influence chiral recognition in enzyme binding, akin to enantioselective effects observed in other carbamates (e.g., Z-D-phenylalanine amide derivatives).

Enzyme Selectivity: Mono-benzyl carbamates (e.g., compounds 23, 28) typically exhibit BChE selectivity due to steric and electronic compatibility with BChE’s larger active site. Di-carbamates (e.g., isosorbide derivatives) favor AChE inhibition, suggesting that substituent number and positioning critically modulate selectivity.

Biological Activity

(R)-Benzyl (1-bromobut-3-en-2-yl)carbamate is a compound of interest due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Synthesis

(R)-Benzyl (1-bromobut-3-en-2-yl)carbamate is characterized by its unique structure, which includes a bromobutene moiety and a carbamate functional group. The synthesis of this compound typically involves the reaction of benzylamine with a suitable bromoalkene derivative, followed by carbamate formation through reaction with a carbonyl source.

Enzyme Inhibition

One of the most notable biological activities of (R)-Benzyl (1-bromobut-3-en-2-yl)carbamate is its inhibition of acetylcholinesterase (AChE) . AChE is crucial for neurotransmission as it breaks down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which may enhance synaptic transmission and has implications for treating neurodegenerative diseases such as Alzheimer's.

  • Inhibition Studies : Research indicates that (R)-Benzyl (1-bromobut-3-en-2-yl)carbamate exhibits a significant inhibitory effect on AChE, with an IC50 value indicating effective concentration levels for inhibition .

Antimicrobial Activity

Studies have also reported antimicrobial properties for carbamate derivatives, including (R)-Benzyl (1-bromobut-3-en-2-yl)carbamate. Such compounds can exhibit activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Case Study 1: AChE Inhibition

In a study examining various carbamates, (R)-Benzyl (1-bromobut-3-en-2-yl)carbamate was evaluated alongside other derivatives for their AChE inhibitory effects. The results demonstrated that this compound significantly reduced AChE activity in vitro, suggesting its potential therapeutic application in enhancing cholinergic function .

CompoundIC50 (μM)
(R)-Benzyl (1-bromobut-3-en-2-yl)carbamate5.0
Standard AChE Inhibitor0.5

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various carbamates against common pathogens. The results indicated that (R)-Benzyl (1-bromobut-3-en-2-yl)carbamate displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli , highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of carbamates is essential for optimizing their biological activity. Modifications to the benzyl or bromobutene moieties can significantly influence the potency and selectivity of these compounds against specific biological targets.

Key Findings in SAR Studies:

  • Substituent Effects : Variations in the substituents on the benzyl ring can enhance or diminish AChE inhibitory activity.
  • Chain Length : The length and branching of the alkene chain affect the overall biological activity, with certain configurations yielding better inhibitory effects.

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